Cas no 70289-38-2 (4-Chloro-4'-isopropyl-butyrophenone)
4-Chloro-4'-isopropyl-butyrophenone is a substituted butyrophenone derivative characterized by its chloro and isopropyl functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals. Its structural features, including the electron-withdrawing chloro group and the bulky isopropyl substituent, make it a versatile building block for constructing complex molecules. The compound exhibits stability under standard conditions and demonstrates predictable reactivity in ketone-based transformations. Its well-defined chemical properties facilitate controlled reactions in multi-step syntheses. Researchers value this compound for its consistent purity and reliable performance in applications such as drug discovery and material science.
70289-38-2 structure
Product Name:4-Chloro-4'-isopropyl-butyrophenone
CAS No:70289-38-2
MF:C13H17ClO
MW:224.726483106613
CID:569048
PubChem ID:98744
Update Time:2025-10-13
4-Chloro-4'-isopropyl-butyrophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone,4-chloro-1-[4-(1-methylethyl)phenyl]-
- 4-chloro-1-(4-propan-2-ylphenyl)butan-1-one
- 4-Chloro-1-[4-(1-methylethyl)phenyl]-1-butanone
- 4-Chlor-4'-isopropylbutyrophenon
- 4-chloro-1-(4-isopropylphenyl)butan-1-one
- 4-Chloro-1-(4-isopropyl-phenyl)-butan-1-one
- 4-Chloro-4'-isopropylbutyrophenone
- AC1L40E5
- AC1Q3UJY
- AG-G-74476
- CTK5D2186
- NSC163136
- SureCN2923903
- DTXSID40220543
- 4-Chloro-4'-isopropyl-butyrophenone
- SCHEMBL2923903
- EINECS 274-544-4
- 1-BUTANONE, 4-CHLORO-1-(4-(1-METHYLETHYL)PHENYL)-
- 70289-38-2
- 4-Chloro-l-(4-isopropyl-phenyl)-butan-1-one
- NSC-163136
- NSC 163136
- AKOS000346090
- NS00037040
- BGOQEVLEIPPQID-UHFFFAOYSA-N
- 1-Butanone, 4-chloro-1-[4-(1-methylethyl)phenyl]-
- UNII-SZY13PY3ZI
- 3-CHLOROPROPYL 4-ISOPROPYLPHENYL KETONE
- 4-chloro-1- (4-isopropyl-phenyl)-butan-1-one
- 4-chloro-1-[4-(propan-2-yl)phenyl]butan-1-one
- 4-chloro-1-(4-isopropylphenyl)-1-butanone
- SZY13PY3ZI
- 4-Chloro-(4-isopropyl-phenyl)-butan-1-one
-
- Inchi: 1S/C13H17ClO/c1-10(2)11-5-7-12(8-6-11)13(15)4-3-9-14/h5-8,10H,3-4,9H2,1-2H3
- InChI Key: BGOQEVLEIPPQID-UHFFFAOYSA-N
- SMILES: ClCCCC(C1C=CC(=CC=1)C(C)C)=O
Computed Properties
- Exact Mass: 224.09691
- Monoisotopic Mass: 224.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.043
- Boiling Point: 337.9°C at 760 mmHg
- Flash Point: 194.2°C
- Refractive Index: 1.511
- PSA: 17.07
- LogP: 4.01170
4-Chloro-4'-isopropyl-butyrophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C385918-500mg |
4-Chloro-4'-isopropyl-butyrophenone |
70289-38-2 | 500mg |
$ 58.00 | 2023-09-08 | ||
| TRC | C385918-1g |
4-Chloro-4'-isopropyl-butyrophenone |
70289-38-2 | 1g |
$ 81.00 | 2023-09-08 | ||
| TRC | C385918-5g |
4-Chloro-4'-isopropyl-butyrophenone |
70289-38-2 | 5g |
$ 328.00 | 2023-09-08 |
4-Chloro-4'-isopropyl-butyrophenone Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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